Cas no 2548980-54-5 (3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one)

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one structure
2548980-54-5 structure
Product Name:3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one
CAS No:2548980-54-5
MF:C14H19BrN4O
MW:339.230861902237
CID:5311003
PubChem ID:154582943
Update Time:2025-07-15

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-1-cyclopropyl-2-pyrrolidinone
    • 2548980-54-5
    • F6677-3878
    • AKOS040715731
    • 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one
    • Inchi: 1S/C14H19BrN4O/c15-11-5-16-18(9-11)8-10-6-17(7-10)13-3-4-19(14(13)20)12-1-2-12/h5,9-10,12-13H,1-4,6-8H2
    • InChI Key: JRPBXOGTROWDMA-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)CC1CN(C1)C1C(N(CC1)C1CC1)=O

Computed Properties

  • Exact Mass: 338.07422g/mol
  • Monoisotopic Mass: 338.07422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.4Ų

Experimental Properties

  • Density: 1.77±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 490.2±35.0 °C(Predicted)
  • pka: 8.33±0.40(Predicted)

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one

Introduction to 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one (CAS No. 2548980-54-5)

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one, with the CAS number 2548980-54-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones and features a unique structural framework that includes a cyclopropyl group, an azetidine ring, and a brominated pyrazole moiety. The combination of these functional groups endows the molecule with a diverse range of biological activities, making it a promising candidate for various therapeutic applications.

The cyclopropyl group in 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one is known for its ability to modulate the conformational flexibility and lipophilicity of the molecule. This characteristic is particularly important in drug design, as it can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have shown that cyclopropyl-containing compounds often exhibit improved oral bioavailability and reduced metabolic liability, which are crucial factors for the development of effective oral medications.

The azetidine ring is another key structural element in this compound. Azetidine derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, azetidine-based compounds have shown promise in the treatment of neurological disorders, cancer, and inflammatory diseases. The presence of an azetidine ring in 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one suggests that it may possess similar biological activities, making it a valuable lead compound for further investigation.

The brominated pyrazole moiety is a critical component of this molecule. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromine atom can enhance the electrophilic character of the pyrazole ring, potentially leading to increased reactivity and binding affinity to specific targets. Recent research has highlighted the importance of brominated pyrazoles in the development of potent and selective inhibitors for various therapeutic targets.

In terms of its potential therapeutic applications, 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one has shown promising results in preliminary studies. For example, it has been evaluated for its anti-inflammatory properties and has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Additionally, 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one has been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These results indicate that this compound may have potential as an anticancer agent, particularly for cancers that are resistant to conventional therapies.

The development of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one as a therapeutic agent is still in its early stages, but ongoing research is focused on optimizing its pharmacological properties and evaluating its safety profile. Preclinical studies are being conducted to assess its efficacy in animal models of various diseases, and these studies will provide valuable insights into its potential clinical applications.

In conclusion, 3-{3-[(4-bromo\-1H\-pyrazol\-1\-yl)\-methyl]\-azetidin\-1\-yl}\-1\-cyclopropylpyrrolidin\-2-one (CAS No. 2548980\-54\-5) represents a promising compound with a unique structural framework that combines multiple functional groups known for their biological activities. Its potential applications in anti-inflammatory and anticancer therapy make it an exciting lead compound for further research and development in the pharmaceutical industry.

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